molecular formula C21H22N2O6 B8120042 (R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

(R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

Cat. No.: B8120042
M. Wt: 398.4 g/mol
InChI Key: WXQFHIXVEGWTFS-GOSISDBHSA-N
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Description

(R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS: 256446-66-9) is a chiral piperazine derivative featuring two benzyloxycarbonyl (Cbz) protecting groups and a carboxylic acid moiety. Its molecular formula is C₂₁H₂₂N₂O₆, with a molecular weight of 398.4 g/mol . The compound’s stereochemistry (R-configuration) and dual Cbz groups make it a critical intermediate in asymmetric synthesis, particularly in pharmaceutical and peptide chemistry. The Cbz groups serve as amine protectors, removable via hydrogenolysis, enabling selective deprotection in multi-step syntheses .

Properties

IUPAC Name

(2R)-1,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25)/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQFHIXVEGWTFS-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection of Piperazine Derivatives

The most common approach involves sequential protection of piperazine’s nitrogen atoms followed by carboxylic acid functionalization. Piperazine’s symmetry complicates selective protection, necessitating orthogonal strategies:

  • Initial Cbz Protection : Reacting piperazine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) under mild basic conditions (e.g., NaHCO3, 0–5°C) selectively protects one nitrogen.

  • Second Cbz Installation : The remaining amine is protected using excess Cbz-Cl under stronger basic conditions (e.g., NaOH, room temperature).

  • Carboxylic Acid Retention : The pre-existing carboxylic acid at position 2 remains intact, with stereochemistry dictated by the starting material or resolution steps.

Asymmetric Synthesis via Chiral Catalysis

Enantioselective methods employ chiral catalysts to directly form the R-configured center:

  • Chiral Palladium Complexes : Catalyze piperazine ring closure from diamine and keto-acid precursors, achieving enantiomeric excess (ee) >90%.

  • Enzymatic Resolution : Lipases or esterases hydrolyze racemic esters, isolating the R-enantiomer with >99% ee in optimized cases.

Detailed Methodologies and Reaction Optimization

Mono-Cbz Intermediate Synthesis

Piperazine-2-carboxylic acid reacts with 1 eq Cbz-Cl in tetrahydrofuran (THF) at 0°C, yielding 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid (intermediate, 68% yield). The reaction’s selectivity arises from steric hindrance at the 1-position nitrogen.

Di-Cbz Formation

Treating the mono-Cbz intermediate with 1.2 eq Cbz-Cl in dimethylformamide (DMF) and triethylamine (TEA) at 25°C completes protection (82% yield). Notably, overprotection is mitigated by monitoring reaction progress via thin-layer chromatography (TLC).

Chiral Resolution Techniques

Racemic mixtures of 1,4-bis-Cbz-piperazine-2-carboxylic acid are resolved using:

  • Chiral HPLC : A Chiralpak IA column with hexane:isopropanol (80:20) eluent separates enantiomers (Rt: 12.1 min for R, 14.3 min for S).

  • Diastereomeric Salt Formation : Reacting with (1S)-camphorsulfonic acid precipitates the R-enantiomer salt (95% ee after recrystallization).

Catalytic Asymmetric Approaches

Ring-Closing Metathesis (RCM)

A diketopiperazine precursor undergoes RCM using a Grubbs-II catalyst and chiral phosphine ligands, forming the piperazine ring with 88% ee. Subsequent hydrogenolysis removes temporary protections, unveiling the carboxylic acid.

Enzymatic Dynamic Kinetic Resolution

Combining Candida antarctica lipase B with a racemic ester substrate achieves simultaneous ester hydrolysis and enantiomer interconversion, yielding the R-acid in 94% ee and 85% yield.

Comparative Analysis of Methodologies

MethodYield (%)ee (%)Key AdvantageLimitation
Stepwise Protection82N/AScalabilityRequires resolution step
Chiral HPLC7099High purityCost-intensive
Enzymatic Resolution8594Green chemistrySubstrate specificity
Asymmetric Catalysis7588Direct enantiocontrolCatalyst cost

Spectroscopic Characterization

  • NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 10H, Ar-H), 5.15 (s, 4H, OCH2Ph), 4.10–3.95 (m, 2H, piperazine-H), 3.80–3.60 (m, 4H, piperazine-H).

  • IR (KBr) : 1720 cm⁻¹ (C=O, Cbz), 1680 cm⁻¹ (C=O, carboxylic acid).

  • MS (ESI+) : m/z 399.2 [M+H]+ .

Chemical Reactions Analysis

Types of Reactions

®-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of (R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid as an anticancer agent. Its structural similarity to known anticancer compounds allows it to interact with biological targets effectively. Research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that modifications of the piperazine ring significantly enhanced its cytotoxicity against various cancer cell lines, suggesting that this compound could lead to novel anticancer therapies .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In preclinical models, (R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid showed promise in protecting neuronal cells from oxidative stress and apoptosis. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Chemical Intermediates

2.1 Synthetic Applications

(R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its ability to undergo further chemical transformations makes it an essential building block in organic synthesis. For example, it can be converted into more complex piperazine derivatives that exhibit enhanced biological activity or altered pharmacokinetic profiles .

2.2 Material Science

In material science, this compound is explored for its potential use in developing polymeric materials with specific properties. Its functional groups can be utilized to modify the physical characteristics of polymers, enhancing their mechanical strength or thermal stability . Research is ongoing to evaluate its effectiveness in creating smart materials that respond to environmental stimuli.

Case Studies and Research Findings

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines with structural modifications increasing potency .
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cells, indicating potential for neurodegenerative disease treatment .
Study 3Synthetic IntermediateUsed as a precursor for synthesizing novel piperazine derivatives with improved biological activity .
Study 4Material ScienceInvestigated for enhancing polymer properties; results suggest improvements in mechanical and thermal stability .

Biological Activity

(R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid
  • Molecular Formula : C₁₃H₁₆N₂O₄
  • Molecular Weight : 264.28 g/mol
  • CAS Number : 256446-66-9
  • Physical Form : Solid
  • Purity : Approximately 97% .

The biological activity of (R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Its structure facilitates interactions with enzymes and receptors, influencing several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.
  • Cellular Uptake : Due to its solubility characteristics, it is likely to penetrate cell membranes effectively, allowing for intracellular action.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of similar piperazine derivatives against various bacterial strains. Results indicated that compounds with a benzyloxycarbonyl group exhibited significant inhibitory effects on Gram-positive bacteria .
    • The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic functions.
  • Anticancer Properties :
    • Research has shown that piperazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. Specific studies on related compounds suggest that (R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid may also exhibit similar properties .
    • In vitro assays demonstrated cytotoxicity against various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
  • Neuroprotective Effects :
    • Preliminary studies have suggested neuroprotective properties in piperazine derivatives. The compound may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases .

Data Table: Biological Activity Summary

Biological ActivityTargetMechanismReference
AntimicrobialBacteria (Gram-positive)Inhibition of cell wall synthesis
AnticancerCancer CellsInduction of apoptosis via caspase activation
NeuroprotectiveNeuronal CellsProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-2-carboxylic acid derivatives are widely utilized in drug development and materials science. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogues with Different Protecting Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Features
(R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid C₂₁H₂₂N₂O₆ 398.4 Benzyloxycarbonyl (Cbz) - Chiral (R-configuration)
- Cleaved via hydrogenolysis
(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid C₁₅H₂₆N₂O₆ 330.4 tert-Butoxycarbonyl (Boc) - Chiral (S-configuration)
- Acid-labile; cleaved under acidic conditions
1,4-Bis(N-Boc)piperazine-2-carboxylic acid C₁₅H₂₆N₂O₆ 330.4 Boc - Racemic mixture
- Used in peptide coupling reactions
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₁H₂₁N₃O₄ 379.4 Fmoc - Base-labile protecting group
- Acetic acid side chain for conjugation

Key Differences:

  • Cbz vs. Boc vs. Fmoc: Cbz (benzyloxycarbonyl): Stable under basic conditions, removed by hydrogenolysis or catalytic reduction. Ideal for orthogonal protection strategies . Boc (tert-butoxycarbonyl): Acid-labile (e.g., cleaved by trifluoroacetic acid), preferred in acid-tolerant syntheses . Fmoc (fluorenylmethyloxycarbonyl): Base-labile (e.g., piperidine), widely used in solid-phase peptide synthesis .
  • Stereochemistry:
    • The (R)- and (S)-enantiomers () exhibit distinct chiral environments, critical for enantioselective drug synthesis.

Functional Group Variations

Compound Name Substituents Applications
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine Benzodioxane-carbonyl Intermediate for antihypertensive agents (e.g., Doxazosin)
4-Benzyl-piperazine-1-carboxylic acid cyclohexylamide Cyclohexylamide Potential CNS-targeting drug candidate due to lipophilic amide group
1,4-Bis(carboxymethyl)piperazine-1,4-diium bis(dihydrogen phosphate) Carboxymethyl, phosphate Forms 3D hydrogen-bonded networks; used in hybrid organic-inorganic materials

Key Insights:

  • Benzodioxane Derivatives (e.g., ): These analogs are pharmacologically relevant, serving as intermediates in antihypertensive drugs. Their fused benzodioxane rings enhance metabolic stability compared to Cbz/Boc derivatives .
  • Carboxylic Acid vs. Amide: The target compound’s free carboxylic acid group enables salt formation or further functionalization, whereas amide derivatives (e.g., cyclohexylamide in ) improve membrane permeability .

Q & A

Q. What are the common synthetic routes for (R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid, and what key reaction conditions are involved?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving: (i) Protection of the piperazine ring : Benzyloxycarbonyl (Cbz) groups are introduced using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect amine functionalities . (ii) Stereoselective carboxylation : The (R)-configuration is introduced via chiral resolution or asymmetric hydrogenation. For example, diastereoselective hydrogenation of pyrazine precursors using 10% Pd/C in water achieves ~79% selectivity for the desired stereoisomer . (iii) Deprotection and purification : Acidic hydrolysis (e.g., HCl/dioxane) removes tert-butoxycarbonyl (Boc) groups, followed by recrystallization for purity .
  • Key Conditions : Catalyst (Pd/C), solvent polarity (water enhances selectivity), and temperature control (room temp. for hydrogenation) .

Q. How can the stereochemical integrity of the (R)-configuration be maintained during synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)-amino acids) ensures retention of configuration during coupling reactions .
  • Asymmetric catalysis : Pd/C-mediated hydrogenation in polar solvents (water) minimizes racemization by stabilizing transition states .
  • Low-temperature protocols : Avoiding harsh conditions (e.g., high heat during esterification) prevents epimerization .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons in the piperazine ring) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in polymorphic piperazine derivatives .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the benzyloxycarbonyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .
  • Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions stabilizing the piperazine ring’s chair conformation .

Q. What strategies optimize diastereoselectivity in the synthesis of chiral piperazine derivatives?

  • Methodological Answer :
  • Catalyst screening : Pd/C outperforms Rh or Ru in hydrogenation due to selective adsorption of pyrazine intermediates .
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions, while water enhances diastereoselectivity via hydrophobic effects .

Q. How does the choice of solvent and catalyst influence the hydrogenation efficiency in preparing piperazine-2-carboxylic acid intermediates?

  • Methodological Answer :
  • Solvent effects : Water increases hydrogen availability at the catalyst surface, accelerating reduction of nitro groups .
  • Catalyst loading : 10% Pd/C achieves >95% conversion in <24 hours, whereas Pt/C requires longer reaction times .

Q. What are the challenges in solid-phase synthesis of piperazine-based libraries, and how are they addressed?

  • Methodological Answer :
  • Coupling efficiency : Steric hindrance from the piperazine ring reduces reaction yields. Solutions include microwave-assisted synthesis (improves kinetics) .
  • Purification : Solid-phase extraction (SPE) with reverse-phase resins isolates high-purity products (>82% by LC-MS) .

Q. How do polymorphic forms of related piperazine derivatives affect their application in drug development?

  • Methodological Answer :
  • Solubility and bioavailability : Polymorphs with distinct hydrogen-bonding networks (e.g., dimeric vs. helical packing) exhibit varying dissolution rates .
  • Stability : Amorphous forms may degrade faster under humidity; controlled crystallization (e.g., anti-solvent addition) stabilizes the desired polymorph .

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